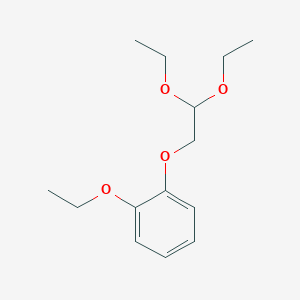

2-(2-Ethoxyphenoxy)acetaldehyde Diethyl Acetal

Beschreibung

Eigenschaften

IUPAC Name |

1-(2,2-diethoxyethoxy)-2-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O4/c1-4-15-12-9-7-8-10-13(12)18-11-14(16-5-2)17-6-3/h7-10,14H,4-6,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFIGZIQAGNFAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCC(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50553753 | |

| Record name | 1-(2,2-Diethoxyethoxy)-2-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112101-73-2 | |

| Record name | 1-(2,2-Diethoxyethoxy)-2-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Ethoxyphenoxy)acetaldehyde Diethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Ethoxyphenoxy)acetaldehyde Diethyl Acetal, identified by CAS number 112101-73-2, is a key organic intermediate of significant interest in the field of pharmaceutical synthesis. Its molecular structure, characterized by an ethoxyphenoxy group linked to a diethyl acetal, makes it a versatile building block. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an analysis of its reactivity and spectroscopic profile, offering critical insights for its application in complex molecule synthesis. Notably, this compound serves as a crucial precursor in the synthesis of specific alpha1-adrenoreceptor antagonists, highlighting its importance in medicinal chemistry.[1]

Chemical Identity and Physicochemical Properties

Proper identification and understanding of the physicochemical properties of a compound are fundamental to its successful application in research and development.

Nomenclature and Structural Information

-

Systematic Name: 1-(2,2-diethoxyethoxy)-2-ethoxybenzene[1]

-

Common Name: this compound

-

CAS Number: 112101-73-2[2]

-

Molecular Formula: C₁₄H₂₂O₄[2]

-

Molecular Weight: 254.32 g/mol []

-

Chemical Structure:

Figure 1: 2D structure of this compound.

Physicochemical Data

| Property | Value | Source |

| Appearance | Colorless Oil | [2][] |

| Purity | ~95% | [] |

| Storage Temperature | 2-8°C | [2] |

| Predicted Boiling Point | 325.5 ± 25.0 °C at 760 mmHg | Publicly available chemical property prediction software |

| Predicted Density | 1.013 ± 0.06 g/cm³ | Publicly available chemical property prediction software |

| Predicted Refractive Index | 1.488 | Publicly available chemical property prediction software |

| Predicted Flash Point | 143.2 ± 23.2 °C | Publicly available chemical property prediction software |

Synthesis and Mechanism

The synthesis of this compound is a critical process for its utilization in further chemical transformations. The following protocol is based on established methodologies for similar compounds and is likely analogous to the procedure described by Wheeler et al. (1989), a key reference in the context of synthesizing precursors for alpha1-adrenoreceptor antagonists.[4]

Synthetic Pathway

The synthesis involves a Williamson ether synthesis followed by acetal formation.

Sources

An In-depth Technical Guide to 2-(2-Ethoxyphenoxy)acetaldehyde Diethyl Acetal (CAS 112101-73-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Ethoxyphenoxy)acetaldehyde Diethyl Acetal, with the CAS number 112101-73-2, is a key organic intermediate with significant applications in pharmaceutical synthesis. Its structure, combining an aromatic ether and a protected acetaldehyde moiety, makes it a versatile building block. This guide provides a comprehensive overview of its chemical properties, a proposed synthesis pathway with detailed mechanistic insights, predicted analytical data for characterization, and essential safety and handling protocols.

This molecule is notably utilized as a precursor in the synthesis of alpha1-adrenoreceptor antagonists, highlighting its importance in drug discovery and development.[1] The acetal functional group serves as a protecting group for the aldehyde, allowing for selective reactions at other parts of a molecule without unintended side reactions of the highly reactive aldehyde.

Chemical and Physical Properties

| Property | Value | Source/Basis |

| CAS Number | 112101-73-2 | [][3] |

| Molecular Formula | C₁₄H₂₂O₄ | [] |

| Molecular Weight | 254.32 g/mol | [] |

| IUPAC Name | 1-(2,2-diethoxyethoxy)-2-ethoxybenzene | [] |

| Synonyms | This compound | [3] |

| Appearance | Colorless Oil | [] |

| Boiling Point | Estimated: 310-330 °C at 760 mmHg | Based on similar aromatic acetals |

| Density | Estimated: 1.02-1.05 g/cm³ | Based on similar aromatic acetals |

| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Sparingly soluble in water. | General properties of ethers and acetals |

| Storage | 2-8°C, under an inert atmosphere | [3] |

Proposed Synthesis and Mechanistic Rationale

The synthesis of this compound can be logically approached in a two-step process:

-

Williamson Ether Synthesis: Formation of the ether linkage between 2-ethoxyphenol and a protected 2-carbon electrophile.

-

Acetal Formation: While the proposed synthesis starts with a pre-formed acetal, understanding its formation is key to appreciating its role as a protecting group.

A plausible and efficient synthetic route involves the reaction of 2-ethoxyphenol with 2-bromoacetaldehyde diethyl acetal.

Step-by-Step Experimental Protocol (Proposed)

Reaction: Williamson Ether Synthesis

Caption: Proposed Williamson Ether Synthesis Workflow

-

Deprotonation of 2-Ethoxyphenol: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-ethoxyphenol (1.0 eq) to a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. Cool the solution to 0°C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise. The use of a strong base is crucial to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature for an additional 30 minutes to ensure complete formation of the sodium 2-ethoxyphenoxide.

-

Nucleophilic Substitution (SN2): To the solution of the phenoxide, add 2-bromoacetaldehyde diethyl acetal (1.05 eq) dropwise via a syringe. The reaction then proceeds via an SN2 mechanism, where the phenoxide anion attacks the electrophilic carbon bearing the bromine atom, displacing the bromide leaving group.

-

Reaction Monitoring and Workup: Heat the reaction mixture to 60-80°C and monitor its progress by thin-layer chromatography (TLC). Upon completion, cool the reaction to room temperature and carefully quench with water. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product, a colorless oil, is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Mechanistic Discussion

The core of this synthesis is the Williamson Ether Synthesis , a reliable and well-established method for preparing ethers. The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) pathway.

Caption: Acetal Protecting Group Strategy

Predicted Analytical and Spectroscopic Data

Given the absence of published spectra, the following data is predicted based on the structure and known chemical shifts of similar functional groups.

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Aromatic Protons (4H): Multiplet in the range of δ 6.8-7.2 ppm.

-

Acetal CH (1H): Triplet around δ 4.8-5.0 ppm.

-

OCH₂ (Aromatic side) (2H): Doublet around δ 4.0-4.2 ppm.

-

OCH₂ (Ethyl on aromatic) (2H): Quartet around δ 4.0-4.1 ppm.

-

OCH₂ (Acetal ethyls) (4H): Multiplet (two overlapping quartets) around δ 3.5-3.8 ppm.

-

CH₃ (Ethyl on aromatic) (3H): Triplet around δ 1.3-1.5 ppm.

-

CH₃ (Acetal ethyls) (6H): Triplet around δ 1.1-1.3 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Aromatic Carbons (6C): Peaks between δ 110-160 ppm.

-

Acetal CH (1C): Peak around δ 100-105 ppm.

-

OCH₂ (Aromatic side) (1C): Peak around δ 70-75 ppm.

-

OCH₂ (Ethyl on aromatic) (1C): Peak around δ 63-65 ppm.

-

OCH₂ (Acetal ethyls) (2C): Peaks around δ 60-65 ppm.

-

CH₃ (Ethyl on aromatic) (1C): Peak around δ 14-16 ppm.

-

CH₃ (Acetal ethyls) (2C): Peaks around δ 15-17 ppm.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): A peak at m/z = 254.1518 (for C₁₄H₂₂O₄).

-

Key Fragmentation Patterns: Expect loss of ethoxy groups (-45), and cleavage of the ether linkages, leading to fragments corresponding to the 2-ethoxyphenoxy moiety and the diethyl acetal fragment.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize a culture of safety. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the following precautions are based on the known hazards of aromatic ethers and acetals.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are generally suitable for incidental contact).

-

Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.

-

Fire Safety: While not expected to be highly flammable, keep away from open flames and sources of ignition.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C. [3]Protect from moisture and strong acids, which can cause hydrolysis of the acetal.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable intermediate in pharmaceutical synthesis, particularly for certain adrenergic antagonists. While detailed experimental and characterization data are not extensively published, this guide provides a robust, scientifically-grounded framework for its synthesis, handling, and analysis. The proposed synthetic protocol, based on the well-established Williamson ether synthesis, offers a reliable pathway for its preparation. The predicted analytical data serves as a practical guide for its characterization. As with any chemical synthesis, all procedures should be conducted with the utmost attention to safety and by qualified personnel.

References

- Google Patents. US5527969A - Process for preparing acetaldehyde diethyl acetal.

- Google Patents. CN103319317A - Method for synthesizing 1,4-bis[2-(2-hydroxy ethoxy)ethoxy]benzene.

-

PrepChem. Preparation of acetaldehyde diethyl acetal (acetal; diethyl acetal; ethane, 1,1-diethoxy-). [Link]

- Google Patents. CN108002988B - Preparation method of 1,2-bis(2-(2,6-dimethoxyphenoxy)ethoxy)ethane.

-

Science Learning Center. Experiment : Williamson Ether Synthesis of Ethoxybenzene. [Link]

-

Organic Syntheses. nitroacetaldehyde diethyl acetal. [Link]

-

PubChem. 2,2-Diethoxyacetaldehyde. [Link]

- Google Patents. CN1128129C - Acetaldehyde diethyl acetal production process.

-

Patsnap. Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide. [Link]

Sources

An In-depth Technical Guide to 2-(2-Ethoxyphenoxy)acetaldehyde Diethyl Acetal: A Key Intermediate in α1-Adrenoreceptor Antagonist Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Ethoxyphenoxy)acetaldehyde Diethyl Acetal, a crucial, non-commercial chemical intermediate. The primary focus of this document is to elucidate its molecular structure, synthesis, and its significant role in the development of pharmaceutically active compounds, particularly α1-adrenoreceptor antagonists. While specific experimental data for this compound is not widely available in the public domain, this guide synthesizes established chemical principles and data from analogous structures to provide a robust framework for its understanding and potential application in a research and development setting. We will delve into a representative synthetic protocol, predicted analytical characterization, and the mechanistic importance of this molecule in the synthesis of drugs like Tamsulosin.

Introduction: The Significance of a Specialized Intermediate

In the landscape of pharmaceutical development, the journey from a concept to a viable drug is often paved with a series of complex chemical syntheses. The efficiency and success of these synthetic routes frequently hinge on the availability and purity of key chemical intermediates. This compound (CAS No. 112101-73-2) is one such pivotal, albeit not commercially mainstream, molecule. Its primary importance lies in its role as a precursor in the synthesis of specific α1-adrenoreceptor antagonists, a class of drugs with significant therapeutic applications.

This guide aims to provide senior application scientists and drug development professionals with a detailed understanding of this intermediate, moving beyond basic chemical identifiers to explore the causality behind its synthetic utility and its structural relevance to its end-products.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central acetaldehyde core that has been protected as a diethyl acetal. This core is attached to a 2-ethoxyphenoxy group via an ether linkage. This unique combination of functional groups makes it an ideal building block in multi-step organic syntheses.

Structural Formula and Key Features

-

IUPAC Name: 1-(2,2-diethoxyethoxy)-2-ethoxybenzene[]

-

Synonyms: this compound

-

CAS Number: 112101-73-2[2]

-

Molecular Formula: C14H22O4[]

-

Molecular Weight: 254.32 g/mol []

The key structural features that dictate its reactivity and utility are:

-

Acetal Group: This functional group serves as a protecting group for the aldehyde. Acetals are stable under neutral and basic conditions but are readily hydrolyzed back to the aldehyde under acidic conditions. This allows for selective reactions at other parts of the molecule without interference from the highly reactive aldehyde group.

-

Ether Linkages: The molecule contains two ether linkages, one connecting the phenoxy group to the acetaldehyde core and another within the ethoxy substituent on the benzene ring. These are generally stable, providing a robust molecular framework.

-

Aromatic Ring: The substituted benzene ring provides a scaffold that is often a key pharmacophoric element in the final drug molecule.

Physicochemical Properties

| Property | Value (Estimated/Analog Data) | Source (Analog) |

| Appearance | Colorless Oil | [2] |

| Boiling Point | > 102 °C | [3] |

| Density | ~0.831 g/cm³ at 25 °C | [3] |

| Solubility | Soluble in many organic solvents. | Inferred |

| Stability | Stable under basic and neutral conditions. May be sensitive to strong acids. | Inferred |

Note: The boiling point and density are based on the related compound acetaldehyde diethyl acetal and should be considered as estimates.

Synthesis and Mechanistic Insights

The most logical and widely practiced method for the synthesis of aryl ethers like this compound is the Williamson Ether Synthesis . This reaction proceeds via an SN2 mechanism and involves the reaction of an alkoxide (in this case, a phenoxide) with a primary alkyl halide.[4]

Reaction Scheme

The synthesis would involve the reaction of 2-ethoxyphenol with a haloacetaldehyde diethyl acetal (e.g., 2-bromoacetaldehyde diethyl acetal or 2-chloroacetaldehyde diethyl acetal).

Figure 1: General synthetic scheme for this compound.

Representative Experimental Protocol (Williamson Ether Synthesis)

Disclaimer: The following is a representative protocol based on general procedures for the Williamson ether synthesis and should be adapted and optimized for specific laboratory conditions.

Materials:

-

2-Ethoxyphenol

-

2-Bromoacetaldehyde diethyl acetal

-

Sodium hydroxide (or potassium carbonate)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 2-ethoxyphenol in anhydrous DMF, add sodium hydroxide (1.1 equivalents) portion-wise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the sodium 2-ethoxyphenoxide.

-

Add 2-bromoacetaldehyde diethyl acetal (1.0 equivalent) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Causality in Experimental Choices

-

Choice of Base: Sodium hydroxide is a strong base that readily deprotonates the phenolic hydroxyl group to form the nucleophilic phenoxide. Weaker bases like potassium carbonate can also be used, often requiring higher temperatures.

-

Choice of Solvent: A polar aprotic solvent like DMF or acetonitrile is chosen to dissolve the ionic phenoxide and facilitate the SN2 reaction.[4]

-

Choice of Alkyl Halide: A primary alkyl halide is essential for a successful Williamson ether synthesis to minimize the competing E2 elimination reaction. 2-Bromoacetaldehyde diethyl acetal is a suitable choice.

Analytical Characterization (Predicted)

As actual spectroscopic data for this compound is not publicly available, this section provides a predicted analysis of the expected signals in 1H and 13C NMR spectroscopy, which are crucial for its characterization.

Predicted 1H NMR Spectrum

The 1H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy groups, and the acetal moiety.

-

Aromatic Protons (δ 6.8-7.2 ppm): A complex multiplet corresponding to the four protons on the disubstituted benzene ring.

-

Acetal Proton (δ ~4.8 ppm): A triplet corresponding to the CH proton of the acetal group, coupled to the adjacent CH2 group.

-

Phenoxy-ethoxy Protons (δ ~4.1 ppm, q; δ ~1.4 ppm, t): A quartet for the OCH2 protons and a triplet for the CH3 protons of the ethoxy group on the benzene ring.

-

Acetal Methylene Protons (δ ~3.8 ppm): A doublet corresponding to the OCH2 protons adjacent to the acetal CH, coupled to the acetal proton.

-

Diethyl Acetal Protons (δ ~3.5-3.7 ppm, m; δ ~1.2 ppm, t): A multiplet for the two OCH2 groups and a triplet for the two CH3 groups of the diethyl acetal.

Predicted 13C NMR Spectrum

The 13C NMR spectrum would provide further confirmation of the structure.

-

Aromatic Carbons (δ ~110-160 ppm): Six distinct signals for the carbons of the benzene ring.

-

Acetal Carbon (δ ~100 ppm): A signal for the CH carbon of the acetal.

-

Methylene and Methyl Carbons (δ ~15-70 ppm): Signals corresponding to the various OCH2 and CH3 carbons of the ethoxy and diethyl acetal groups.

Application in Drug Development: A Precursor to Tamsulosin

The primary utility of this compound is as a key intermediate in the synthesis of Tamsulosin . Tamsulosin is a selective α1A-adrenoreceptor antagonist used in the treatment of benign prostatic hyperplasia (BPH).[5]

The Role in Tamsulosin Synthesis

In the synthesis of Tamsulosin, the acetal group of this compound is first hydrolyzed under acidic conditions to unmask the aldehyde. This aldehyde then undergoes reductive amination with the chiral amine intermediate, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, to form the final Tamsulosin molecule.

Figure 2: Synthetic pathway from the intermediate to Tamsulosin.

Mechanism of Action of Tamsulosin

Tamsulosin functions by selectively blocking α1A-adrenergic receptors, which are predominantly located in the smooth muscle of the prostate and bladder neck.[6] This blockade leads to relaxation of these muscles, resulting in improved urine flow and a reduction in the symptoms of BPH.[6][7] The 2-(2-ethoxyphenoxy)ethyl side chain, derived from our intermediate of interest, is a critical part of the Tamsulosin structure that contributes to its binding affinity and selectivity for the α1A-adrenoreceptor.

Safety and Handling

General Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound, while not a widely commercialized chemical, holds significant importance as a specialized intermediate in the synthesis of the α1-adrenoreceptor antagonist, Tamsulosin. Its molecular architecture, featuring a protected aldehyde and a substituted phenoxy group, is strategically designed for its role in the multi-step synthesis of this pharmaceutically active compound. While a comprehensive set of experimentally derived data is not publicly accessible, this guide has provided a robust framework for its synthesis, characterization, and application based on established chemical principles and data from analogous structures. For researchers and professionals in drug development, a thorough understanding of such key intermediates is paramount for the successful and efficient creation of novel therapeutics.

References

-

Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US5527969A - Process for preparing acetaldehyde diethyl acetal.

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Tamsulosin Hydrochloride?. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

PubMed. (n.d.). Tamsulosin: a review of its pharmacology and therapeutic efficacy in the management of lower urinary tract symptoms. Retrieved from [Link]

-

Chegg. (2021, April 9). 'H NMR Common Name: Acetaldehyde diethyl acetal IUPAC. Retrieved from [Link]

- Google Patents. (n.d.). WO2007119110A2 - Process for the preparation of tamsulosin and related compounds.

-

ResearchGate. (2025, January 24). Chemoenzymatic synthesis of Tamsulosin. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Diethoxyacetaldehyde. Retrieved from [Link]

-

European Patent Office. (n.d.). EP 0247234 A1 - Process for the manufacture of acetals of chloroacetaldehyde. Retrieved from [Link]

-

Dr. Oracle. (2025, August 5). What is the mechanism of action (MOA) of Flomax (tamsulosin)?. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, April 11). Magnetic non-equivalence of acetal protons. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Antagonistic activity of tamsulosin against human vascular α1-adrenergic receptors. Retrieved from [Link]

-

PubChem. (n.d.). Acetal. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4'-Methoxyacetanilide, 99+%. Retrieved from [Link]

-

Angene Chemical. (n.d.). Reagents;Bulk Chemicals;API;Other Products. Retrieved from [Link]

Sources

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Acetal | C6H14O2 | CID 7765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. WO2007119110A2 - Process for the preparation of tamsulosin and related compounds - Google Patents [patents.google.com]

- 6. Processes For The Preparation Of Novel Tamsulosin Hydrochloride [quickcompany.in]

- 7. C-13 nmr spectrum of ethanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

synthesis of 2-(2-Ethoxyphenoxy)acetaldehyde Diethyl Acetal

An In-Depth Technical Guide to the Synthesis of 2-(2-Ethoxyphenoxy)acetaldehyde Diethyl Acetal

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in organic synthesis.[1] The compound serves as a key building block, particularly in the development of pharmaceutical agents, such as α1-adrenoreceptor antagonists.[2] This document delves into the strategic chemical approach, the underlying reaction mechanism, a detailed experimental protocol, and critical considerations for starting materials and product characterization, tailored for researchers and professionals in drug development and chemical synthesis.

Synthetic Strategy: A Retrosynthetic Approach

The molecular architecture of this compound lends itself to a classic and robust synthetic disconnection strategy. The core of the molecule is an aryl ether linkage. By disconnecting the C-O bond of this ether, we can simplify the target molecule into two readily accessible precursors: 2-ethoxyphenol and an electrophilic two-carbon building block, 2-bromoacetaldehyde diethyl acetal . This disconnection is based on the principles of the Williamson ether synthesis, a cornerstone of organic chemistry for forming ether bonds.

Caption: Retrosynthetic analysis of the target molecule.

The Core Reaction: Williamson Ether Synthesis

The formation of the target molecule is achieved via the Williamson ether synthesis, an S_N2 (bimolecular nucleophilic substitution) reaction.[3] This method is exceptionally reliable for coupling an alkoxide (or, in this case, a phenoxide) with a primary alkyl halide.[4][5][6]

Mechanistic Rationale

The reaction proceeds in two conceptual stages within a single pot:

-

Deprotonation: The weakly acidic phenolic proton of 2-ethoxyphenol is abstracted by a suitable base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH). This generates the potassium 2-ethoxyphenoxide salt. The formation of the phenoxide is crucial as it is a much stronger nucleophile than the parent phenol.

-

Nucleophilic Attack: The resulting 2-ethoxyphenoxide ion attacks the electrophilic carbon atom of 2-bromoacetaldehyde diethyl acetal. This carbon is susceptible to attack because it is bonded to a bromine atom, which is an excellent leaving group. The reaction follows a concerted S_N2 pathway, where the phenoxide attacks from the backside of the C-Br bond, leading to the displacement of the bromide ion and the formation of the desired ether linkage.[3]

The use of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is highly advantageous as it effectively solvates the potassium counter-ion while leaving the phenoxide nucleophile relatively "bare," thereby enhancing its reactivity.[7]

The Critical Role of the Acetal Protecting Group

A key strategic element in this synthesis is the use of 2-bromoacetaldehyde diethyl acetal instead of 2-bromoacetaldehyde. The aldehyde functional group is highly reactive and would not be stable under the basic conditions required for the Williamson synthesis. The diethyl acetal serves as a robust protecting group for the aldehyde, rendering it inert to the basic reaction medium. This acetal can be readily hydrolyzed back to the aldehyde under acidic conditions if required for subsequent synthetic steps.

Caption: Overall reaction pathway for the synthesis.

Detailed Experimental Protocol

The following protocol is a generalized procedure derived from established methodologies for the synthesis of related 2-aryloxyacetaldehyde diethyl acetals.[7]

Materials & Reagents:

| Reagent | CAS No. | Molecular Formula | M.W. ( g/mol ) |

| 2-Ethoxyphenol | 94-71-3 | C₈H₁₀O₂ | 138.16 |

| 2-Bromoacetaldehyde Diethyl Acetal | 2032-35-1 | C₆H₁₃BrO₂ | 197.07 |

| Potassium Carbonate (anhydrous) | 584-08-7 | K₂CO₃ | 138.21 |

| N,N-Dimethylformamide (DMF, anhydrous) | 68-12-2 | C₃H₇NO | 73.09 |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 |

| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 |

| Magnesium Sulfate (anhydrous) | 7487-88-9 | MgSO₄ | 120.37 |

| Silica Gel (for column chromatography) | 7631-86-9 | SiO₂ | 60.08 |

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-ethoxyphenol (1.0 equiv.) and anhydrous potassium carbonate (2.0 equiv.). Add anhydrous DMF to create a solution with a concentration of approximately 0.5-1.0 M with respect to the 2-ethoxyphenol.

-

Nucleophile Formation: Stir the mixture at 60 °C for 1 hour to facilitate the formation of the potassium 2-ethoxyphenoxide.

-

Addition of Electrophile: Add 2-bromoacetaldehyde diethyl acetal (1.5 equiv.) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for approximately 6-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting 2-ethoxyphenol is consumed.[7]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with 5% aqueous NaOH solution (to remove any unreacted phenol) and then with brine (saturated NaCl solution).[7]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether as the eluent, to afford the pure this compound.[7]

Caption: Step-by-step experimental workflow diagram.

Characterization of the Final Product

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical methods.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 112101-73-2 | [1] |

| Molecular Formula | C₁₄H₂₂O₄ | [1] |

| Molecular Weight | 254.33 g/mol | [1] |

| Appearance | Colorless Oil | [1] |

| Storage | 2-8°C Refrigerator | [1] |

Spectroscopic Analysis:

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique is used to confirm the structure by identifying the different types of protons and their connectivity. Expected signals would include triplets and quartets for the ethoxy groups, a triplet for the acetal proton, a doublet for the methylene group adjacent to the phenoxy oxygen, and multiplets for the aromatic protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information about the carbon skeleton of the molecule, confirming the presence of all 14 unique carbon atoms in their respective chemical environments.

-

Mass Spectrometry (MS): This analysis confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition (C₁₄H₂₂O₄).

Conclusion

The synthesis of this compound is efficiently achieved through the Williamson ether synthesis. This method demonstrates the strategic importance of nucleophile activation and the use of protecting groups to mask reactive functionalities. The protocol described herein is robust and scalable, providing a reliable pathway to this key synthetic intermediate. Rigorous purification and characterization are paramount to ensuring the material is suitable for its intended applications in pharmaceutical and fine chemical research and development.

References

-

Supporting Information for an unspecified article. General procedure A for the preparation of starting materials. Available at: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available at: [Link]

-

Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. (2020). Available at: [Link]

-

Wikipedia. Williamson ether synthesis. Available at: [Link]

-

Chemistry Steps. The Williamson Ether Synthesis. Available at: [Link]

-

Technical Disclosure Commons. Process for the preparation of 2-ethoxy-phenol. (2022). Available at: [Link]

- Google Patents.CN104230677A - Synthesis method for bromoacetaldehyde diethyl acetal.

-

Organic Syntheses. BROMOACETAL. Available at: [Link]

-

Patsnap. Synthesis method for bromoacetaldehyde diethyl acetal. Available at: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound [lgcstandards.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. One moment, please... [chemistrysteps.com]

- 7. rsc.org [rsc.org]

An In-Depth Technical Guide to 2-(2-Ethoxyphenoxy)acetaldehyde Diethyl Acetal: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Building Block

2-(2-Ethoxyphenoxy)acetaldehyde diethyl acetal is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a protected aldehyde and an ethoxyphenoxy group, makes it a versatile building block for the construction of complex molecules. The acetal group serves as a protecting group for the highly reactive aldehyde functionality, allowing for selective transformations at other parts of the molecule. This guide provides a comprehensive overview of the synthesis, characterization, and applications of this important compound, with a particular focus on its role in the development of alpha-1 adrenoreceptor antagonists.

Synthesis of this compound: A Step-by-Step Approach

The most common and efficient method for the synthesis of this compound is through the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 2-ethoxyphenol acts as the nucleophile, attacking the electrophilic carbon of 2-bromoacetaldehyde diethyl acetal.

Core Reaction: Williamson Ether Synthesis

The overall reaction is as follows:

Caption: General scheme of the Williamson ether synthesis for the target molecule.

Detailed Experimental Protocols

1. Synthesis of Starting Material: 2-Ethoxyphenol

2-Ethoxyphenol can be synthesized from catechol and diethyl sulfate in the presence of a base.

-

Step 1: Reaction Setup

-

In a well-ventilated fume hood, combine catechol (1 equivalent) and toluene in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Add an aqueous solution of sodium hydroxide (NaOH) to the mixture.

-

-

Step 2: Addition of Alkylating Agent

-

Slowly add diethyl sulfate (1.1 equivalents) to the reaction mixture at room temperature with vigorous stirring.

-

-

Step 3: Reaction

-

Heat the mixture to reflux (approximately 60-65°C) and maintain for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Step 4: Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

-

Wash the organic layer with a dilute solution of hydrochloric acid (HCl) and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to obtain crude 2-ethoxyphenol.

-

The crude product can be purified by vacuum distillation.

-

| Parameter | Value |

| Reactants | Catechol, Diethyl Sulfate |

| Base | Sodium Hydroxide |

| Solvent | Toluene |

| Reaction Temperature | 60-65°C |

| Reaction Time | 3-4 hours |

| Typical Yield | >90% |

2. Synthesis of Starting Material: 2-Bromoacetaldehyde Diethyl Acetal

This starting material can be prepared by the bromination of paraldehyde followed by acetalization.[1]

-

Step 1: Catalytic Bromination

-

In a reaction vessel cooled in an ice-salt bath to below -5°C, dissolve paraldehyde and a catalytic amount of copper (e.g., copper(II) bromide) in absolute ethanol.

-

Slowly add bromine dropwise to the solution, maintaining the temperature below 0°C.

-

After the addition is complete, stir the reaction mixture at -5 to 0°C for an additional 1-1.5 hours to obtain an ethanolic solution of bromoacetaldehyde.

-

-

Step 2: Acetalization

-

To the bromoacetaldehyde solution, add an inorganic dehydrating agent such as anhydrous sodium sulfate.

-

Warm the mixture to 35-40°C and maintain for 5-6 hours.

-

-

Step 3: Work-up and Purification

-

Cool the reaction mixture and add ice water. Neutralize the solution with sodium carbonate.

-

Extract the product with an organic solvent like dichloromethane.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield high-purity 2-bromoacetaldehyde diethyl acetal.[1]

-

| Parameter | Value |

| Reactants | Paraldehyde, Bromine |

| Catalyst | Copper salt |

| Solvent | Absolute Ethanol |

| Reaction Temperature | -5 to 40°C |

| Reaction Time | 6-8 hours |

| Typical Yield | High |

3. Synthesis of this compound

-

Step 1: Deprotonation of 2-Ethoxyphenol

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethoxyphenol (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Add a strong base, such as sodium hydride (NaH, 1.1 equivalents) or potassium carbonate (K2CO3, 2 equivalents), portion-wise at 0°C.

-

Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the sodium 2-ethoxyphenoxide.

-

-

Step 2: Nucleophilic Substitution

-

Slowly add a solution of 2-bromoacetaldehyde diethyl acetal (1.2 equivalents) in the same solvent to the reaction mixture.

-

Heat the reaction mixture to 60-80°C and stir for 6-12 hours. Monitor the reaction progress by TLC.

-

-

Step 3: Quenching and Extraction

-

Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).

-

-

Step 4: Washing and Drying

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Step 5: Purification

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a colorless oil.[2]

-

| Parameter | Value |

| Reactants | 2-Ethoxyphenol, 2-Bromoacetaldehyde diethyl acetal |

| Base | Sodium Hydride or Potassium Carbonate |

| Solvent | DMF or Acetonitrile |

| Reaction Temperature | 60-80°C |

| Reaction Time | 6-12 hours |

| Purity (typical) | >95%[2] |

Characterization of this compound

The structure and purity of the synthesized compound can be confirmed by various spectroscopic methods.

| Analytical Technique | Expected Observations |

| ¹H NMR (Proton NMR) | Signals corresponding to the aromatic protons of the ethoxyphenoxy group, the methylene protons of the ethoxy and diethyl acetal groups, the methine proton of the acetal, and the methyl protons of the ethoxy and diethyl acetal groups. |

| ¹³C NMR (Carbon NMR) | Resonances for the aromatic carbons, the aliphatic carbons of the ethoxy and diethyl acetal groups, and the acetal carbon. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound (C14H22O4, MW: 254.32 g/mol ) and characteristic fragmentation patterns.[1] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-O-C stretching (ether linkages), C-H stretching (aromatic and aliphatic), and the absence of a strong C=O stretching band (indicating the aldehyde is protected). |

Application in Drug Development: Synthesis of Tamsulosin

A significant application of this compound is in the synthesis of Tamsulosin, a selective alpha-1A adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia (BPH).[2]

The synthesis involves the reductive amination of the deprotected aldehyde with (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.

Caption: Synthetic route to Tamsulosin utilizing the target intermediate.

Mechanism of Action of Tamsulosin and the Alpha-1 Adrenergic Receptor Signaling Pathway

Tamsulosin functions by selectively blocking alpha-1A adrenergic receptors, which are predominantly located in the smooth muscle of the prostate, bladder neck, and urethra. The binding of endogenous catecholamines (norepinephrine and epinephrine) to these G protein-coupled receptors (GPCRs) normally triggers a signaling cascade that leads to smooth muscle contraction.

Sources

An In-depth Technical Guide to the Role of 2-(2-Ethoxyphenoxy)acetaldehyde Diethyl Acetal in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 2-(2-Ethoxyphenoxy)acetaldehyde Diethyl Acetal in organic synthesis. This versatile building block serves as a crucial precursor for the formation of valuable heterocyclic scaffolds, most notably benzofurans. The acetal moiety functions as a stable protecting group for the reactive aldehyde, allowing for selective transformations at other sites of a molecule. This guide will delve into the mechanistic intricacies of its preparation via the Williamson ether synthesis and its subsequent acid-catalyzed cyclization to form 7-ethoxybenzofuran. Detailed experimental protocols, causality behind procedural choices, and relevant analytical data are presented to enable researchers to effectively utilize this compound in their synthetic endeavors.

Introduction: Unveiling a Key Synthetic Intermediate

This compound is a valuable, yet often overlooked, reagent in the synthetic organic chemist's toolbox. Its structure combines a protected aldehyde functionality with a substituted aromatic ring, making it an ideal precursor for the construction of more complex molecular architectures. The diethyl acetal group provides robust protection for the aldehyde, rendering it inert to a wide range of reaction conditions, particularly those involving nucleophiles and bases. This stability is paramount in multi-step syntheses where the latent aldehyde needs to be preserved for a later transformation. The primary application of this compound lies in its efficient conversion to 7-ethoxybenzofuran, a privileged scaffold found in numerous biologically active compounds and pharmaceutical agents.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a compound's physical and spectral properties is fundamental to its successful application in synthesis. The following table summarizes the key characteristics of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₂O₄ | [1]() |

| Molecular Weight | 254.32 g/mol | [1]() |

| Appearance | Colorless Oil | [2]() |

| CAS Number | 112101-73-2 | [1]() |

Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the ethoxyphenoxy group, two sets of overlapping triplets and quartets for the two ethoxy groups of the acetal, a triplet for the methyl group and a quartet for the methylene group of the phenoxy's ethyl substituent, a doublet for the methylene protons adjacent to the aromatic ring, and a triplet for the methine proton of the acetal.

-

¹³C NMR: The spectrum would display distinct signals for the aromatic carbons, with the carbon bearing the ethoxy group shifted downfield. The acetal carbon would appear around 100 ppm, and the various methylene and methyl carbons of the ethoxy groups would have characteristic shifts.

-

IR Spectroscopy: Key vibrational bands would include C-O-C stretching frequencies for the ether and acetal linkages, C-H stretching for the aromatic and aliphatic portions, and aromatic C=C stretching.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns resulting from the loss of ethoxy groups or cleavage of the ether linkage.

Synthesis of this compound: The Williamson Ether Synthesis

The most logical and widely applicable method for the preparation of this compound is the Williamson ether synthesis. This venerable reaction involves the Sₙ2 displacement of a halide by an alkoxide or, in this case, a phenoxide.[3]

Mechanistic Rationale

The synthesis proceeds in two conceptual steps: the deprotonation of 2-ethoxyphenol to form the more nucleophilic 2-ethoxyphenoxide, followed by the nucleophilic attack of this phenoxide on bromoacetaldehyde diethyl acetal. The choice of a primary halide, bromoacetaldehyde diethyl acetal, is crucial to favor the desired Sₙ2 pathway and minimize the competing E2 elimination, which can be a significant side reaction with secondary and tertiary halides.[2]

Figure 1: Williamson Ether Synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established principles of the Williamson ether synthesis. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

-

2-Ethoxyphenol

-

Bromoacetaldehyde diethyl acetal

-

Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Anhydrous Acetone or Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-ethoxyphenol (1.0 eq) and anhydrous acetone or DMF (sufficient to dissolve the phenol).

-

Base Addition: Add anhydrous potassium carbonate (1.5 - 2.0 eq). If using sodium hydride (1.1 eq), extreme caution must be exercised due to its pyrophoric nature, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Electrophile: To the stirring suspension, add bromoacetaldehyde diethyl acetal (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound as a colorless oil.

The Pivotal Role in Benzofuran Synthesis

The primary and most significant application of this compound is its use as a precursor for the synthesis of benzofurans, specifically 7-ethoxybenzofuran. Benzofurans are a class of heterocyclic compounds that are prevalent in a vast array of natural products and pharmaceuticals, exhibiting a wide range of biological activities.[4]

Acid-Catalyzed Cyclization: Mechanism and Rationale

The transformation of this compound into 7-ethoxybenzofuran is achieved through an acid-catalyzed intramolecular cyclization. Polyphosphoric acid (PPA) is a commonly employed and effective catalyst for this reaction.[5]

The reaction mechanism proceeds through several key steps:

-

Deprotection of the Acetal: Under acidic conditions, the diethyl acetal is hydrolyzed to reveal the free aldehyde. This is a reversible process, but the subsequent intramolecular reaction drives the equilibrium towards the product.

-

Intramolecular Electrophilic Aromatic Substitution: The protonated aldehyde acts as an electrophile, which is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution (EAS) reaction. The ethoxy group on the aromatic ring is an activating group, directing the cyclization to the ortho position.

-

Dehydration: The resulting intermediate undergoes dehydration to form the stable aromatic benzofuran ring system.

Figure 2: Acid-catalyzed cyclization to 7-ethoxybenzofuran.

The acetal functionality is crucial for the success of this synthesis. If the free aldehyde were used in the initial Williamson ether synthesis, it would likely undergo undesired side reactions under the basic conditions. The acetal serves as a robust protecting group, allowing for the clean formation of the ether linkage, and is then readily deprotected in the same pot under the acidic conditions required for the cyclization.[6]

Detailed Experimental Protocol for Benzofuran Synthesis

Materials:

-

This compound

-

Polyphosphoric Acid (PPA)

-

Toluene or Xylene

-

Ice water

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place polyphosphoric acid (a sufficient amount to ensure good stirring, typically 10-20 times the weight of the starting material).

-

Addition of Starting Material: Heat the PPA to 80-100 °C with stirring. Add a solution of this compound (1.0 eq) in a minimal amount of toluene or xylene dropwise to the hot PPA.

-

Reaction: Maintain the reaction mixture at 100-120 °C and monitor the progress by TLC. The reaction is generally complete within 1-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts and wash them sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude 7-ethoxybenzofuran can be purified by column chromatography on silica gel or by vacuum distillation to yield the final product.

Applications in Drug Discovery and Development

The utility of this compound extends to the synthesis of complex molecules with potential therapeutic applications. For example, it has been used as a key intermediate in the synthesis of isotopically labeled versions of (R)-N-[2-(2-ethoxyphenoxy)ethyl]-N-2-[3-(4-methoxy-3-sulfonamido)phenyl]propylamine hydrochloride, a potent alpha1-adrenoreceptor antagonist.[1] This highlights the importance of this building block in accessing complex pharmaceutical targets for preclinical and clinical studies.

Conclusion

This compound is a strategically important building block in organic synthesis. Its key feature is the presence of a protected aldehyde, which allows for the selective formation of an ether linkage via the Williamson ether synthesis. The subsequent acid-catalyzed deprotection and intramolecular cyclization provide an efficient route to 7-ethoxybenzofuran, a valuable heterocyclic core in medicinal chemistry. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively utilize this versatile compound in their synthetic campaigns, ultimately accelerating the discovery and development of new chemical entities.

References

-

Chemistry LibreTexts. The Williamson Ether Synthesis. [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. [Link]

-

Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 7-Ethoxybenzofuran-2-carboxylic Acid [benchchem.com]

- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 6. scilit.com [scilit.com]

The Versatile Building Block: A Technical Guide to 2-(2-Ethoxyphenoxy)acetaldehyde Diethyl Acetal

This guide provides an in-depth exploration of 2-(2-Ethoxyphenoxy)acetaldehyde Diethyl Acetal, a valuable and versatile building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, key reactions, and strategic applications, offering both theoretical understanding and practical, field-tested protocols.

Introduction: Unveiling a Key Synthetic Intermediate

This compound (CAS No. 112101-73-2) is a colorless oil with the molecular formula C₁₄H₂₂O₄ and a molecular weight of 254.32 g/mol .[1] Its true value lies in its masked aldehyde functionality. The diethyl acetal group serves as a robust protecting group, stable under a variety of reaction conditions, yet readily cleaved to reveal the reactive aldehyde. This latent reactivity makes it an ideal precursor for introducing the 2-(2-ethoxyphenoxy)acetaldehyde moiety into more complex molecules, a structural motif found in several pharmacologically active compounds. This guide will illuminate the pathways to harness the synthetic potential of this building block.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 112101-73-2 | [1] |

| Molecular Formula | C₁₄H₂₂O₄ | [1] |

| Molecular Weight | 254.32 g/mol | [1] |

| Appearance | Colourless Oil | [1] |

| Purity | ~95% | [1] |

| IUPAC Name | 1-(2,2-diethoxyethoxy)-2-ethoxybenzene | [1] |

| Synonyms | 1-(2,2-Diethoxyethoxy)-2-ethoxy-benzene | [1] |

Synthesis of this compound: A Practical Approach

The most direct and efficient method for the synthesis of this target molecule is the Williamson ether synthesis. This venerable yet reliable reaction involves the Sₙ2 displacement of a halide by an alkoxide.[2][3] In this case, the sodium salt of 2-ethoxyphenol is reacted with a haloacetaldehyde diethyl acetal.

Conceptual Workflow

The overall synthetic strategy involves two key steps: the preparation of the requisite 2-ethoxyphenol precursor, followed by the Williamson ether synthesis to yield the final product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of 2-Ethoxyphenol

This procedure is adapted from a reported synthesis of 2-ethoxyphenol from catechol.[4]

-

Reaction Setup: In a well-ventilated fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

Initial Charge: Charge the flask with catechol (110 g, 1.0 mol), toluene (500 mL), and a solution of sodium hydroxide (44 g, 1.1 mol) in 100 mL of water.

-

Addition of Alkylating Agent: Begin vigorous stirring and add diethyl sulfate (154 g, 1.0 mol) dropwise from the dropping funnel over a period of 1 hour. An exothermic reaction will be observed. Maintain the temperature below 40°C using a water bath.

-

Reaction: After the addition is complete, heat the reaction mixture to 60-65°C and maintain for 3 hours with continued stirring.

-

Work-up: Cool the reaction mixture to room temperature. Separate the organic layer. Wash the organic layer with 1 M NaOH (2 x 100 mL) to remove any unreacted catechol, followed by a wash with brine (100 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene. The resulting crude 2-ethoxyphenol can be purified by vacuum distillation.

Protocol 2.2.2: Williamson Ether Synthesis of the Target Acetal

This protocol is based on the general principles of the Williamson ether synthesis, utilizing a strong base to form the phenoxide followed by reaction with an alkyl halide.[5][6]

-

Reaction Setup: In a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 0.11 mol) to anhydrous dimethylformamide (DMF, 200 mL).

-

Phenoxide Formation: Cool the suspension to 0°C in an ice bath. Slowly add a solution of 2-ethoxyphenol (13.8 g, 0.1 mol) in anhydrous DMF (50 mL) dropwise from the dropping funnel. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

-

Alkylation: Cool the reaction mixture back to 0°C. Add bromoacetaldehyde diethyl acetal (21.7 g, 0.11 mol) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and then heat to 60°C for 4-6 hours, or until TLC analysis indicates the consumption of the starting phenol.

-

Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of water (100 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Purification: Combine the organic extracts, wash with water (2 x 100 mL) and brine (100 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.

The Gateway to Functionality: Deprotection to the Aldehyde

The utility of this compound as a building block is realized upon the deprotection of the acetal to the corresponding aldehyde, 2-(2-ethoxyphenoxy)acetaldehyde. This transformation is typically achieved under acidic conditions.

Deprotection Mechanism

Caption: Mechanism of acid-catalyzed acetal deprotection.

Detailed Experimental Protocol

Protocol 3.2.1: Acid-Catalyzed Hydrolysis

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (25.4 g, 0.1 mol) in a mixture of acetone (100 mL) and water (20 mL).

-

Acid Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, 1.9 g, 0.01 mol) or a few drops of concentrated hydrochloric acid.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the starting material is consumed, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2-ethoxyphenoxy)acetaldehyde. This aldehyde is often used in the next step without further purification due to its potential for instability.

Applications in the Synthesis of Bioactive Molecules

The deprotected aldehyde is a versatile intermediate for the synthesis of various nitrogen-containing heterocycles and other key pharmaceutical building blocks.

Reductive Amination: A Pathway to Key Amine Intermediates

Reductive amination is a powerful method for the formation of amines from carbonyl compounds.[7] The 2-(2-ethoxyphenoxy)acetaldehyde can be readily converted to 2-(2-ethoxyphenoxy)ethylamine, a known intermediate in the synthesis of important pharmaceuticals.[8][9][10]

Protocol 4.1.1: Synthesis of 2-(2-Ethoxyphenoxy)ethylamine

-

Reaction Setup: In a 500 mL round-bottom flask, dissolve the crude 2-(2-ethoxyphenoxy)acetaldehyde (from Protocol 3.2.1, ~0.1 mol) in methanol (200 mL).

-

Imine Formation: Add a solution of ammonia in methanol (7 N, ~50 mL, excess) and stir for 1 hour at room temperature to form the imine in situ.

-

Reduction: Cool the reaction mixture to 0°C and add sodium borohydride (NaBH₄, 5.7 g, 0.15 mol) portion-wise, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Work-up: Quench the reaction by the slow addition of water (50 mL). Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Add 1 M NaOH to the residue until the pH is >10. Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting 2-(2-ethoxyphenoxy)ethylamine can be purified by vacuum distillation.

Gateway to Heterocyclic Scaffolds: Pictet-Spengler and Bischler-Napieralski Reactions

The aldehyde and its derived amine are excellent starting materials for constructing complex heterocyclic systems, which are prevalent in medicinal chemistry.

-

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[1][11] The 2-(2-ethoxyphenoxy)acetaldehyde could be reacted with a suitable β-arylethylamine to generate novel substituted tetrahydroisoquinolines.

-

Bischler-Napieralski Reaction: This reaction is a method for the synthesis of dihydroisoquinolines by the cyclization of β-arylethylamides.[4][12] The 2-(2-ethoxyphenoxy)ethylamine, after acylation, could undergo this cyclization to produce dihydroisoquinolines bearing the 2-ethoxyphenoxy substituent.

Caption: Synthetic utility of 2-(2-Ethoxyphenoxy)acetaldehyde and its derivatives.

Conclusion

This compound is a highly valuable and strategically important building block in organic synthesis. Its straightforward preparation via the Williamson ether synthesis and the facile deprotection to the corresponding aldehyde open up a wide array of synthetic possibilities. As demonstrated, this molecule serves as a key precursor to important amine intermediates for the synthesis of established pharmaceuticals and provides a gateway to diverse and complex heterocyclic scaffolds through powerful name reactions. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors.

References

- WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy)

-

Process for the preparation of 2-ethoxy-phenol - Technical Disclosure Commons. (URL: [Link])

-

The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

-

Geminal Diheteroatomic Motifs: Some Applications of Acetals, Ketals, and Their Sulfur and Nitrogen Homologues in Medicinal Chemistry and Drug Design - PubMed. (URL: [Link])

-

The Williamson Ether Synthesis. (URL: [Link])

-

The Williamson Ether Synthesis. (URL: [Link])

-

Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

-

The Pictet-Spengler Reaction Updates Its Habits - PMC. (URL: [Link])

-

mechanism of glycidylation reaction between phenols and epichlorohydrin - ResearchGate. (URL: [Link])

-

Williamson ether synthesis - L.S.College, Muzaffarpur. (URL: [Link])

-

Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry. (URL: [Link])

-

WO/2009/128088 PREPARATION OF 2-(2-ALKOXY PHENOXY) ETHYLAMINE, AN INTERMEDIATE OF CARVEDILOL AND TAMSULOSIN - WIPO Patentscope. (URL: [Link])

-

Solvent-Free Synthesis of Glycidyl Ethers - Chalmers ODR. (URL: [Link])

-

Chemical Reaction Kinetics of the Pictet-Spengler Reaction - Digital Commons@DePaul. (URL: [Link])

-

Williamson Ether Synthesis | Chem-Station Int. Ed. (URL: [Link])

- EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides - Google P

-

Reductive amination - Wikipedia. (URL: [Link])

-

Bischler-Napieralski Reaction - Organic Chemistry Portal. (URL: [Link])

-

11.8: Williamson Ether Synthesis - Chemistry LibreTexts. (URL: [Link])

-

Epichlorohydrin coupling reactions with wood - Forest Products Laboratory. (URL: [Link])

- CN103664538A - Method for preparing 2-(2-ethoxyphenoxy)

-

Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - NIH. (URL: [Link])

-

Anomalous substituent effects in the bischler-napieralski reaction of 2-aryl aromatic formamides - PubMed. (URL: [Link])

-

Green Chemistry - RSC Publishing. (URL: [Link])

-

Bischler-Napieralski Reaction - YouTube. (URL: [Link])

-

Pictet-Spengler reaction - Name-Reaction.com. (URL: [Link])

-

Pictet-Spengler Reaction - Common Conditions. (URL: [Link])

Sources

- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 5. The Williamson Ether Synthesis [cs.gordon.edu]

- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 10. 2-(2-Methoxy Phenoxy) Ethyl Amine Manufacturer in India | Vihita Bio [vihita-bio.com]

- 11. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

The Discovery of Alpha-1 Adrenoceptor Antagonists: A Technical Guide for Drug Development Professionals

This guide provides an in-depth technical exploration of the discovery and development of alpha-1 adrenoceptor antagonists. It is designed for researchers, scientists, and drug development professionals, offering a blend of foundational science, medicinal chemistry insights, and practical experimental guidance. We will delve into the causal relationships behind experimental choices, providing a framework for robust and self-validating research protocols.

The Alpha-1 Adrenoceptor: A Key Therapeutic Target

Alpha-1 adrenergic receptors (α1-ARs) are members of the G protein-coupled receptor (GPCR) superfamily and play a crucial role in the sympathetic nervous system.[1] They are activated by the endogenous catecholamines, norepinephrine and epinephrine, leading to a variety of physiological responses. There are three distinct subtypes of the α1-adrenoceptor: α1A, α1B, and α1D.[2]

The primary therapeutic utility of α1-AR antagonists stems from their ability to relax smooth muscle. This effect is harnessed in the treatment of two major conditions:

-

Benign Prostatic Hyperplasia (BPH): Antagonism of α1A-adrenoceptors, which are predominantly expressed in the prostate gland, leads to relaxation of the bladder neck and prostate muscles, thereby improving urinary flow and alleviating the symptoms of BPH.[3]

-

Hypertension: By blocking α1B-adrenoceptors located on vascular smooth muscle, these antagonists cause vasodilation, leading to a decrease in blood pressure.[4]

Signaling Pathways of Alpha-1 Adrenoceptors

All three α1-adrenoceptor subtypes primarily couple to the Gq/11 family of G proteins.[2] Activation of the receptor by an agonist triggers a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol.[5] The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to the physiological response, such as smooth muscle contraction.[5][6]

Caption: Canonical Gq signaling pathway of alpha-1 adrenoceptors.

The Evolution of Alpha-1 Adrenoceptor Antagonists

The journey of α1-AR antagonist discovery has been one of increasing selectivity and improved side-effect profiles.

-

Non-selective Antagonists: The first-generation compounds, such as phenoxybenzamine, were non-selective, blocking both α1 and α2-adrenoceptors. This lack of selectivity led to a range of undesirable side effects.

-

Selective Alpha-1 Antagonists (Quinazolines): The development of prazosin in the 1970s marked a significant breakthrough. Prazosin, a quinazoline derivative, demonstrated high affinity and selectivity for α1-adrenoceptors over α2-adrenoceptors.[7] This led to the development of other quinazoline-based antagonists like terazosin and doxazosin, which offered improved pharmacokinetic properties.[7] These agents are effective for both hypertension and BPH.[1][7]

-

Subtype-Selective Antagonists (Uroselective): The discovery that the α1A subtype is predominant in the prostate led to the development of uroselective antagonists. Tamsulosin, a sulfonamide derivative, exhibits higher affinity for the α1A and α1D subtypes over the α1B subtype.[3] This selectivity for the prostatic receptors minimizes the vasodilation effects mediated by α1B-adrenoceptors, resulting in a lower incidence of hypotension compared to the quinazoline-based drugs.[3]

The Drug Discovery Cascade: A Step-by-Step Approach

The discovery of novel α1-adrenoceptor antagonists follows a well-defined, yet iterative, drug discovery cascade.

Caption: A simplified overview of the drug discovery cascade.

In Vitro Screening and Characterization

The initial stages of discovery focus on identifying and characterizing compounds that interact with the α1-adrenoceptor in a controlled in vitro environment.

Rationale: Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a receptor.[8] They are highly sensitive, reproducible, and can be configured for high-throughput screening. The principle is based on the competition between a radiolabeled ligand (e.g., [3H]-prazosin) and the test compound for binding to the receptor.

Experimental Protocol: [3H]-Prazosin Competition Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human α1-adrenoceptor subtype of interest (e.g., HEK293 cells).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]-prazosin (typically at its Kd value) and a range of concentrations of the test compound.

-

Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Rationale: While binding assays confirm interaction with the receptor, functional assays are essential to determine whether a compound is an antagonist, agonist, or inverse agonist. For Gq-coupled receptors like the α1-adrenoceptors, the most common functional assays measure the increase in intracellular calcium or the accumulation of inositol phosphates.

Experimental Protocol: Calcium Mobilization Assay

-

Cell Culture: Plate cells expressing the α1-adrenoceptor subtype of interest in a 96-well, black-walled, clear-bottom plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[9] Probenecid may be included to prevent dye leakage.

-

Compound Addition: Add varying concentrations of the test compound (potential antagonist).

-

Agonist Stimulation: After a pre-incubation period, stimulate the cells with a known α1-adrenoceptor agonist (e.g., phenylephrine) at a concentration that elicits a submaximal response (EC80).

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Antagonists will cause a concentration-dependent decrease in the agonist-induced fluorescence signal. Calculate the IC50 value for the antagonist.

Troubleshooting Common Issues in Calcium Mobilization Assays:

-

No response to agonist:

-

Confirm receptor expression and Gq coupling.

-

Check the viability and confluency of the cells.

-

Verify the concentration and activity of the agonist.

-

-

High background fluorescence:

-

Optimize dye loading concentration and incubation time.

-

Ensure complete removal of extracellular dye.

-

-

Signal variability:

-

Maintain consistent cell plating density.

-

Ensure uniform dye loading and compound addition.

-

Experimental Protocol: Inositol Phosphate Accumulation Assay

-